1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, a methyl group at position 1, and an α-oxo-acetic acid moiety at position 3 (Fig. 1). This structure combines electron-withdrawing (bromo, oxo) and alkyl (methyl) groups, influencing its electronic, steric, and physicochemical properties.
Properties
CAS No. |
934568-27-1 |
|---|---|
Molecular Formula |
C10H7BrN2O3 |
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-13-4-7(8(14)10(15)16)6-2-5(11)3-12-9(6)13/h2-4H,1H3,(H,15,16) |
InChI Key |
OYPYNNMHCWYLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The synthesis typically begins with the formation of the pyrrolo[2,3-b]pyridine structure. This can be achieved through various methods, including cyclo-condensation reactions involving suitable starting materials like 2-amino-1,5-diphenyl-1H-pyrrole derivatives and active methylene compounds in acidic conditions.
- Starting Materials: 2-amino-1,5-diphenyl-1H-pyrrole and active methylene compounds.
- Conditions: Reflux in acetic acid with catalytic hydrochloric acid.
- Outcome: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Bromination
Following the formation of the core structure, bromination at the 5-position is performed to introduce the bromine atom necessary for further functionalization.
- Reagents: Bromine or N-Bromosuccinimide (NBS) in an organic solvent such as chloroform or dichloromethane.
- Conditions: Reaction at 0°C to room temperature for a specified duration (10 minutes to several hours).
- Outcome: Production of 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine.
Acetic Acid Derivatization
The final step involves converting the brominated pyrrolo compound into the desired acetic acid derivative.
-
- Reagents: Tosyl chloride and a base (e.g., triethylamine or sodium hydroxide).
- Conditions: Conducted in a biphasic system (dichloromethane and aqueous base) under reflux conditions.
- Outcome: Formation of a tosylated intermediate.
-
- The tosylated product is then treated with acetic acid or its derivatives to yield 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid.
- The reaction may require heating and stirring for optimal conversion.
The preparation methods for synthesizing 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-α-oxo-, involve multi-step synthetic routes that require careful control of reaction conditions to achieve high yields and purity. Below is a summary table detailing each step:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Core | 2-amino-1,5-diphenyl-1H-pyrrole + active methylene | Pyrrolo[2,3-b]pyridine core |
| Bromination | Bromine/NBS + chloroform/dichloromethane | 5-Bromo-pyrrolo compound |
| Tosylation | Tosyl chloride + base + dichloromethane | Tosylated intermediate |
| Acetic Acid Derivatization | Acetic acid + tosylated intermediate | Final product: 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid |
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Site
The 5-bromo substituent undergoes palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions:
Key Findings :
-
Bromine substitution occurs regioselectively at the 5-position due to electron-withdrawing effects of the α-oxo ester .
-
Suzuki reactions with electron-deficient boronic acids achieve higher yields (e.g., 3-cyanophenyl: 78%) .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis and subsequent derivatization:
Mechanistic Insight :
-
Hydrolysis proceeds via base-mediated nucleophilic attack at the ester carbonyl, forming a carboxylate intermediate.
-
The resulting carboxylic acid serves as a handle for peptide coupling or metal coordination .
Cyclization to Oxadiazole Derivatives
The α-oxo acetic acid moiety participates in cyclocondensation reactions:
text**Synthetic Pathway**: 1. **Step 1**: React with carboxamidine (e.g., 1-methylindole-3-carboxamidine) in DMSO. 2. **Step 2**: Stir at RT for 30 min, followed by ice-water quenching. 3. **Product**: 1,2,4-Oxadiazole-fused derivatives. **Example**: (5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-[3-(1-methyl-1H-indol-3-yl)-[1,2,4]oxadiazol-5-yl]-methanone - Yield: 68% - Key Applications: Anticancer screening [2][3]
Oxidation and Reduction Reactions
The α-oxo group and bromine participate in redox transformations:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Bromine Oxidation | H₂O₂, AcOH | Formation of 5-keto derivatives (unstable) | |
| α-Ketone Reduction | NaBH₄, MeOH | 3-Hydroxyacetic acid analogs |
Challenges :
-
Over-oxidation of the pyrrolo[2,3-b]pyridine core limits utility of strong oxidants.
Cross-Coupling at the Pyrrole Nitrogen
The N-methyl group can be modified under specific conditions:
Demethylation :
Limitations :
Scientific Research Applications
Cancer Therapy
One of the primary applications of this compound is in cancer therapy. Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For example, a study reported that specific derivatives showed IC50 values in the nanomolar range against FGFR1, 2, and 3 . These compounds were also effective in inhibiting the proliferation of breast cancer cells and inducing apoptosis.
Table 1: FGFR Inhibition Potency of Selected Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
| Other Derivative | 1900 | Not specified | Not specified |
Inflammation and Immune Response
Another significant application is in modulating inflammatory responses. Certain derivatives have been identified as selective phosphodiesterase-4B inhibitors (PDE4B), which are crucial in treating inflammatory diseases. For instance, one derivative was shown to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli .
Table 2: PDE4B Inhibition Activity
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| Compound 11h | 0.11 | 99 |
| Other Derivative | 1.1 | 20 |
Case Study 1: Cancer Cell Proliferation Inhibition
In vitro studies involving mouse breast cancer cells (4T1) demonstrated that treatment with specific derivatives led to a marked reduction in cell proliferation and migration. The mechanism involved the induction of apoptosis and the disruption of signaling pathways associated with cancer progression .
Case Study 2: Anti-inflammatory Effects
A comprehensive study assessed the anti-inflammatory properties of a derivative in an animal model of acute inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical outcomes, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- involves its interaction with FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Key Features :
- 5-Bromo substituent : Enhances electrophilicity and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- 1-Methyl group : Reduces solubility in polar solvents but improves metabolic stability by blocking N1-H hydrogen bonding .
- α-Oxo-acetic acid moiety : Introduces a carboxylic acid bioisostere, enabling hydrogen bonding with target proteins .
Structural Analogues
The compound belongs to a family of pyrrolo[2,3-b]pyridine derivatives. Key analogues include:
Physicochemical Properties
- Solubility : The 1-methyl group reduces water solubility compared to the unmethylated analogue (CAS 478677-93-9) but enhances lipid solubility (logP increase ~0.5) .
- Acidity : The α-oxo-acetic acid moiety (pKa ~3.5) is more acidic than the aldehyde in compound 9 (), facilitating salt formation in physiological conditions .
- NMR Shifts : The 5-bromo substituent deshields adjacent protons, e.g., C4-H (δ 8.55 ppm in DMSO-d6), while the methyl group at N1 shifts NH signals upfield (δ 12.40 ppm vs. δ 12.93 ppm in unmethylated analogues) .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-α-oxo- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-α-oxo- is C11H9BrN2O3. It features a pyrrolo[2,3-b]pyridine core with a bromine substituent at the 5-position and an α-oxo group at the 1-methyl position. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 297.1 g/mol |
| Molecular Formula | C11H9BrN2O3 |
| Structural Features | Pyrrolo[2,3-b]pyridine core with bromine and α-oxo groups |
Biological Activity
Research indicates that derivatives of the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, particularly as inhibitors of SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is involved in various cellular processes such as electrolyte balance and cell proliferation, making it a target for therapeutic intervention in conditions like renal and cardiovascular diseases.
Inhibition Studies
A notable study demonstrated that derivatives of this compound exhibited potent inhibitory effects on SGK-1 activity. The IC50 values for some derivatives ranged from 0.14 to 0.48 μM, indicating strong potential for therapeutic applications in managing diseases associated with SGK-1 dysregulation .
Case Studies
- SGK-1 Inhibition : A series of experiments showed that the compound effectively inhibited SGK-1 kinase activity in vitro, leading to reduced cell proliferation in renal cell lines. This suggests its potential as a treatment for renal disorders.
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of related compounds, showing that they significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli. This highlights the compound's potential role in treating inflammatory diseases .
The mechanism through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects primarily involves the inhibition of specific kinases such as SGK-1 and PDE4B (phosphodiesterase type 4B). By inhibiting these enzymes, the compounds can modulate signaling pathways that are crucial for cell survival and inflammation.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various pyrrolo[2,3-b]pyridine derivatives:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-acetic acid | SGK-1 inhibitor | 0.14 |
| 4-(5-(2-naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Investigated for anti-cancer properties | Not specified |
| 4-[5-(3-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]benzoic acid | Explored for anti-inflammatory effects | Not specified |
Q & A
Basic Research Question
Advanced Research Question
- In Situ Derivatization : Immediately functionalize unstable intermediates (e.g., 3-amino groups) via acylation or sulfonylation without isolation. For example, reacting with nicotinoyl chloride to form stable amides .
- Inert Atmosphere : Conduct reductions (e.g., H₂/Raney Ni) under nitrogen/argon to prevent oxidation .
- Low-Temperature Workup : Quench reactions at –20°C to minimize decomposition .
Example : 3-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridine decomposes within hours at RT but stabilizes as an N-acylated derivative (e.g., 96% yield after acylation) .
How do structural modifications (e.g., 5-bromo, α-oxo-acetic acid) influence biological activity in kinase inhibition studies?
Advanced Research Question
- 5-Bromo Substituent : Enhances binding to hydrophobic kinase pockets (e.g., JAK2/STAT pathways) by increasing van der Waals interactions. Bromine’s size and electronegativity improve selectivity over chlorine .
- α-Oxo-Acetic Acid : Acts as a bioisostere for phosphate groups, mimicking ATP-binding in kinases. The carboxylic acid facilitates hydrogen bonding with catalytic lysine residues .
- 1-Methyl Group : Reduces metabolic deactivation by blocking cytochrome P450 oxidation at the pyrrole nitrogen .
SAR Insight : In a kinase inhibitor series, 5-bromo derivatives showed IC₅₀ values 10-fold lower than non-brominated analogs .
What analytical methods validate purity and identity for this compound in preclinical studies?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity >98% is achievable with gradient elution (MeOH/H₂O + 0.1% TFA) .
- Elemental Analysis : Confirm C, H, N, Br content with <0.4% deviation from theoretical values .
- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., tautomerism in the pyrrolo-pyridine ring) .
Best Practice : Combine HRMS and 2D NMR (COSY, HSQC) to resolve structural ambiguities, particularly for regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
